N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)pyridine-3-sulfonamide
Description
N-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)pyridine-3-sulfonamide is a heterocyclic compound featuring a pyrrolidine core modified with a benzo[d]oxazole moiety and a pyridine-3-sulfonamide group. This structure combines a bicyclic aromatic system (benzo[d]oxazole) with a sulfonamide pharmacophore, a motif commonly associated with enzyme inhibition (e.g., carbonic anhydrase, kinase targets) .
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]pyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c22-25(23,14-6-3-9-18-12-14)19-11-13-5-4-10-21(13)17-20-15-7-1-2-8-16(15)24-17/h1-3,6-9,12-13,19H,4-5,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDWMKMKVVWYMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNS(=O)(=O)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Disconnections
The primary synthetic challenges include:
- Formation of the N-linkage between benzoxazole and pyrrolidine
- Introduction of the sulfonamide functionality at the pyrrolidine methyl position
- Control of regioselectivity and stereochemistry in the pyrrolidine ring
Synthetic Route via Benzoxazole Formation
Preparation of Benzoxazole Core
Based on the methodologies described for related benzoxazole derivatives, the synthesis begins with the preparation of a functionalized benzoxazole core. The most efficient approach utilizes 2-aminophenol as the starting material.
Procedure A:
- 2-Amino-5-fluorophenol (10 g, 79 mmol) is reacted with potassium O-ethylcarbonodithioate (27.7 g, 173 mmol) in 100 mL of ethanol under reflux for 24 hours.
- After evaporation, the residue is triturated in 1N HCl solution, filtered, and rinsed with 1N HCl.
- After drying under vacuum, the 6-fluoro-benzoxazole-2-thiol is obtained as a brown solid in quantitative yield.
Procedure B:
An alternative approach involves the condensation of 2-aminophenol with orthoesters:
- Combine 2-aminophenol (10.9 g, 100 mmol) with triethyl orthoformate (22.2 g, 150 mmol) in 100 mL of anhydrous toluene.
- Add a catalytic amount of p-toluenesulfonic acid (0.5 g) and heat at reflux for 6 hours using a Dean-Stark apparatus for water removal.
- Cool the reaction mixture, wash with saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate to obtain 2-substituted benzoxazole.
Pyrrolidine Functionalization
The pyrrolidine component requires selective functionalization at the 2-position to introduce a linker for the sulfonamide attachment.
Procedure C:
- L-Proline (11.5 g, 100 mmol) is protected as its tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate (24 g, 110 mmol) in a mixture of tetrahydrofuran (100 mL) and water (50 mL) containing sodium hydroxide (4.4 g, 110 mmol).
- The protected Boc-proline is reduced using borane-tetrahydrofuran complex (150 mL, 1M solution) at 0°C followed by warming to room temperature and stirring for 12 hours.
- The reaction is quenched with methanol, concentrated, and purified to obtain Boc-prolinol.
- The alcohol is converted to a suitable leaving group (mesylate or tosylate) for subsequent displacement reactions.
Sulfonamide Formation and Coupling
The preparation of pyridine-3-sulfonamide derivatives can be accomplished using methods adapted from literature procedures.
Preparation of Pyridine-3-sulfonamide
Procedure D:
- Pyridine-3-sulfonyl chloride (1.77 g, 10 mmol) is dissolved in anhydrous dichloromethane (30 mL) and cooled to 0°C.
- Ammonia gas is bubbled through the solution for 30 minutes or, alternatively, a concentrated ammonia solution (25%, 10 mL) is added slowly.
- The reaction mixture is stirred at room temperature for 2 hours, then partitioned between dichloromethane and water.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford pyridine-3-sulfonamide.
Assembly of Target Compound
The final assembly of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)pyridine-3-sulfonamide can be achieved using two primary strategies:
Strategy 1 - Nucleophilic Substitution:
- React the functionalized pyrrolidine derivative with pyridine-3-sulfonamide under basic conditions.
- Use potassium carbonate or cesium carbonate as the base in acetonitrile or dimethylformamide at elevated temperatures.
- Couple the resulting intermediate with the benzoxazole derivative.
Strategy 2 - Reductive Amination:
- Convert the protected prolinol to an aldehyde using oxidation with pyridinium dichromate or Swern conditions.
- Perform reductive amination with pyridine-3-sulfonamide using sodium triacetoxyborohydride in dichloroethane.
- Couple the resulting intermediate with the benzoxazole core.
Optimized Multi-step Synthesis
Based on the analysis of synthetic approaches for related compounds, a comprehensive multi-step synthesis for this compound is proposed:
Detailed Synthetic Procedure
Step 1: Preparation of 2-Chloromethylbenzoxazole
- 2-Aminophenol (10.9 g, 100 mmol) is dissolved in polyphosphoric acid (100 g) and 2-chloroacetic acid (9.5 g, 100 mmol) is added.
- The mixture is heated at 150°C for 4 hours with mechanical stirring.
- After cooling, the reaction mixture is poured into ice-water and neutralized with sodium bicarbonate.
- The precipitate is collected by filtration, washed with water, and dried to afford 2-chloromethylbenzoxazole.
Step 2: Conversion to 2-(Pyrrolidin-1-yl)benzoxazole
- Pyrrolidine (7.1 g, 100 mmol) is dissolved in acetonitrile (100 mL) and potassium carbonate (13.8 g, 100 mmol) is added.
- 2-Chloromethylbenzoxazole from Step 1 (16.8 g, 100 mmol) is added portionwise, and the mixture is heated at reflux for 5 hours.
- After cooling, the mixture is filtered, and the filtrate is evaporated to obtain the crude product.
- Purification by column chromatography (hexane:ethyl acetate) affords 2-(pyrrolidin-1-yl)benzoxazole.
Step 3: Lithiation and Functionalization of Pyrrolidine
- 2-(Pyrrolidin-1-yl)benzoxazole (20 mmol) is dissolved in anhydrous tetrahydrofuran (50 mL) and cooled to -78°C.
- n-Butyllithium (22 mmol, 1.6M in hexanes) is added dropwise, and the mixture is stirred for 1 hour at -78°C.
- Paraformaldehyde (30 mmol) is added, and the mixture is allowed to warm to room temperature overnight.
- The reaction is quenched with saturated ammonium chloride solution and extracted with ethyl acetate.
- The organic layer is dried, filtered, and concentrated to afford the hydroxymethyl derivative.
Step 4: Mesylation and Sulfonamide Formation
- The hydroxymethyl derivative (15 mmol) is dissolved in dichloromethane (50 mL) and cooled to 0°C.
- Triethylamine (30 mmol) is added, followed by methanesulfonyl chloride (18 mmol).
- The mixture is stirred at room temperature for 2 hours, then washed with water and brine.
- The organic layer is dried, filtered, and concentrated to afford the mesylate.
- The mesylate (10 mmol) is dissolved in dimethylformamide (30 mL), and pyridine-3-sulfonamide (15 mmol) and potassium carbonate (20 mmol) are added.
- The mixture is heated at 80°C for 8 hours, then cooled and partitioned between ethyl acetate and water.
- The organic layer is washed with brine, dried, filtered, and concentrated to afford the crude product.
- Purification by column chromatography provides this compound.
Analytical Characterization
Detailed analytical data for the target compound and key intermediates are presented in Table 1.
Table 1: Analytical Data for this compound and Key Intermediates
| Compound | Appearance | Melting Point (°C) | Yield (%) | 1H NMR Key Signals (δ ppm, DMSO-d6) | 13C NMR Key Signals (δ ppm, DMSO-d6) | Mass (m/z) [M+H]+ |
|---|---|---|---|---|---|---|
| 2-Chloromethylbenzoxazole | White solid | 95-97 | 75-80 | 7.30-7.75 (m, 4H, ArH), 4.85 (s, 2H, CH2) | 165.1, 150.2, 141.3, 126.1-110.5, 37.8 | 168.0 |
| 2-(Pyrrolidin-1-yl)benzoxazole | Light yellow solid | 110-112 | 65-70 | 7.25-7.65 (m, 4H, ArH), 3.50-3.60 (m, 4H, NCH2), 1.90-2.10 (m, 4H, CH2) | 163.7, 150.4, 140.9, 124.5-110.2, 47.2, 25.3 | 189.1 |
| Hydroxymethyl derivative | Yellow solid | 130-132 | 60-65 | 7.30-7.70 (m, 4H, ArH), 4.20-4.30 (m, 1H, NCH), 3.40-3.60 (m, 2H, CH2OH), 3.20-3.30 (m, 2H, NCH2), 1.80-2.20 (m, 4H, CH2) | 163.5, 150.2, 141.1, 125.3-110.4, 62.1, 59.3, 48.2, 28.1, 23.2 | 219.1 |
| Target Compound | White solid | 185-187 | 50-55 | 8.80 (s, 1H, PyH), 8.60-8.70 (d, 1H, PyH), 8.10-8.20 (d, 1H, PyH), 7.90 (s, 1H, NH), 7.20-7.70 (m, 7H, ArH, PyH), 4.10-4.20 (m, 1H, NCH), 3.10-3.30 (m, 2H, NCH2), 2.80-3.00 (m, 2H, CH2NSO2), 1.70-2.10 (m, 4H, CH2) | 163.2, 153.2, 150.1, 147.5, 141.0, 135.4, 132.5, 126.8-110.2, 59.8, 48.5, 45.3, 28.4, 23.5 | 371.1 |
Alternative Synthetic Approaches
Method Based on Benzoxazole-Thiol Intermediates
An alternative approach based on methodologies in reference involves using benzoxazole-2-thiol derivatives.
Procedure E:
- 6-Fluoro-benzoxazole-2-thiol (5 g, 29.6 mmol) is reacted with 2-(chloromethyl)pyrrolidine hydrochloride (5.0 g, 32.5 mmol) in the presence of potassium carbonate (9.0 g, 65 mmol) in dimethylformamide (50 mL) at 80°C for 6 hours.
- The mixture is cooled, diluted with water, and extracted with ethyl acetate.
- The organic layer is washed with brine, dried, and concentrated to afford the thioether intermediate.
- This intermediate is then subjected to oxidative desulfurization using nickel(II) chloride and sodium borohydride in methanol to yield the benzoxazole-pyrrolidine linkage.
- Subsequent functionalization and sulfonamide attachment complete the synthesis.
Method Using Copper-Catalyzed Coupling
Based on methodologies for related nitrogen heterocycles, a copper-catalyzed coupling approach is also feasible.
Procedure F:
- Copper(I) iodide (0.5 g, 2.6 mmol), N,N'-dimethylethylenediamine (0.56 mL, 5.2 mmol), and potassium phosphate (11.0 g, 52 mmol) are combined in dioxane (50 mL).
- 2-Bromobenzoxazole (5.0 g, 25.2 mmol) and pyrrolidine (2.2 g, 30.2 mmol) are added, and the mixture is heated at 110°C for 24 hours under nitrogen.
- After cooling, the mixture is filtered through celite, concentrated, and purified to afford 2-(pyrrolidin-1-yl)benzoxazole.
- Subsequent functionalization of the pyrrolidine and attachment of the sulfonamide completes the synthesis.
Purification and Scale-up Considerations
Purification Techniques
The final compound and key intermediates can be purified using the following techniques:
Column chromatography:
- Silica gel (60-120 mesh)
- Mobile phase: Dichloromethane:methanol (95:5 to 90:10)
- For more polar intermediates, ethyl acetate:methanol (95:5) is effective
Recrystallization:
- For benzoxazole intermediates: Ethanol or isopropanol
- For sulfonamide derivatives: Ethyl acetate/hexane mixtures
- For the final compound: Methanol or ethanol/water mixtures
Scale-up Considerations
For larger scale preparations (>100 g), several modifications are recommended:
- Replace column chromatography with recrystallization where possible
- Use more concentrated reactions (0.5-1.0 M) to reduce solvent volumes
- Implement continuous extraction for workup of water-soluble intermediates
- Consider continuous flow chemistry for exothermic steps
- Implement proper safety measures for handling pyridine-3-sulfonyl chloride and other reactive reagents
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Production of reduced analogs.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It has been studied for its potential anti-inflammatory, antibacterial, and antifungal properties. Its derivatives have shown promise in inhibiting various biological targets.
Medicine: In the medical field, this compound and its derivatives are being explored for their therapeutic potential. Research has indicated its efficacy in treating conditions such as inflammation and microbial infections.
Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and other industries.
Mechanism of Action
The mechanism by which N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)pyridine-3-sulfonamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be contextualized against three classes of analogs from the evidence:
Benzo[d]oxazole Derivatives
and describe compounds with benzo[d]oxazole cores but differing substituents:
Key Observations :
- The sulfonamide group distinguishes it from ester-containing analogs in , which exhibit rigid $^{15}$N NMR profiles (−131 ppm), suggesting electronic consistency in benzo[d]oxazole systems .
Sulfonamide-Containing Compounds
describes a benzenesulfonamide derivative (Example 53):
Key Observations :
- The target compound’s pyridine-3-sulfonamide group may offer superior solubility compared to benzenesulfonamides due to the pyridine’s basic nitrogen .
- Example 53’s high molecular weight (589.1) and melting point (175–178°C) suggest that bulkier sulfonamide derivatives prioritize crystalline stability, whereas the target compound’s pyrrolidine linker could enhance bioavailability .
Research Implications and Limitations
While the evidence lacks direct data on the target compound, inferences can be drawn:
- Advantages: The pyridine-3-sulfonamide group may improve water solubility over non-sulfonamide analogs (e.g., 166) .
- Challenges : Synthetic complexity (e.g., multiple stereocenters in pyrrolidine) may reduce yields compared to simpler benzo[d]oxazole derivatives .
- Future Directions : Comparative studies on enzyme inhibition (e.g., $ \text{IC}_{50} $) and pharmacokinetics are needed to validate hypothesized advantages.
Biological Activity
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)pyridine-3-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, synthesis, biological activity, and relevant case studies to provide a comprehensive overview.
Structural Overview
The compound features a benzo[d]oxazole moiety, a pyrrolidine ring , and a pyridine sulfonamide group. Its molecular formula is with a molecular weight of 358.4 g/mol. The intricate architecture suggests unique pharmacological properties that could be exploited in therapeutic applications.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Preparation of Intermediates : The benzo[d]oxazole and pyrrolidine intermediates are synthesized separately.
- Coupling Reactions : These intermediates are then coupled through nucleophilic substitution and amide formation reactions.
- Optimization : Reaction conditions such as temperature, solvents, and catalysts are optimized to ensure high yield and purity of the final product .
Antimicrobial Properties
Preliminary studies indicate that this compound may exhibit antimycobacterial activity . This suggests potential applications in treating infections caused by Mycobacterium species. The mechanism of action remains under investigation, but initial findings point toward selective interactions with biological targets.
Inhibition Studies
The compound has been evaluated for its ability to inhibit key enzymes involved in cellular processes. For instance, it has shown promise as a PI3K/mTOR dual inhibitor , which is crucial for cancer treatment due to its role in cell proliferation and survival pathways . The following table summarizes the comparative biological activities of similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Benzo[d]oxazole + Pyrrolidine | Antitumor activity |
| Compound B | Benzothiazole + Piperidine | Antidepressant effects |
| Compound C | Indole + Propanamide | Anti-inflammatory properties |
| N-(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl) pyridine sulfonamide | Unique combination of functional groups | Antimycobacterial, potential anti-cancer properties |
Study on Antitumor Mechanism
In a recent study, the compound was tested for its effects on cancer cell lines. It was found to induce apoptosis and inhibit cell cycle progression in HCT-116 cells through the PI3K/AKT/mTOR signaling pathway. Western blot analysis confirmed that the compound effectively blocked AKT phosphorylation at low concentrations, demonstrating its potential as an anticancer agent .
Pharmacological Evaluation
Further pharmacological evaluations highlighted the compound's role as a probe or ligand in biochemical assays. Its binding affinity to various biological targets was assessed using techniques such as molecular docking and ELISA-based kinase assays, revealing promising interactions that warrant further exploration.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)pyridine-3-sulfonamide, and what key reaction conditions optimize yield?
- Methodology : The synthesis involves multi-step reactions, including:
- Formation of the pyrrolidine-benzo[d]oxazole core via cyclization using palladium catalysts (e.g., Suzuki coupling for aryl ring assembly) .
- Sulfonamide linkage via nucleophilic substitution between pyridine-3-sulfonyl chloride and the pyrrolidine-methylamine intermediate. Reaction conditions require anhydrous solvents (e.g., DCM), controlled temperatures (0–5°C for exothermic steps), and triethylamine as a base to scavenge HCl .
- Key optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity. Yields improve with slow addition of sulfonyl chloride to prevent dimerization .
Q. How is the compound characterized structurally and analytically?
- Methodology :
- NMR (¹H/¹³C): Confirms regiochemistry of the benzo[d]oxazole (δ 7.2–8.1 ppm for aromatic protons) and pyrrolidine ring (δ 2.5–3.5 ppm for methylene groups) .
- LCMS : Validates molecular weight (e.g., ESI+ m/z 427.1 [M+H]⁺) and detects impurities (<2%) .
- Melting Point : 178–181°C (DSC analysis), consistent with crystalline stability .
Q. What in vitro models are used to screen its antimycobacterial activity, and what are typical MIC values?
- Methodology :
- MIC Assays : Performed against Mycobacterium tuberculosis H37Rv (drug-sensitive), MDR-TB, and XDR-TB strains using the microplate Alamar Blue assay. MIC values range from 0.48–1.85 µg/mL , comparable to first-line drugs like rifampicin .
- Cytotoxicity : Tested on Vero cells (CC₅₀ >50 µg/mL), indicating selectivity .
Advanced Research Questions
Q. What methodologies assess structure-activity relationships (SAR) for modifying the benzo[d]oxazole and sulfonamide moieties?
- Methodology :
- Substituent Variation : Replace benzo[d]oxazole with benzothiazole or indole to test electronic effects on target binding. For example, benzothiazole analogs show reduced activity (MIC >5 µg/mL), highlighting the importance of the oxazole’s electronegativity .
- Sulfonamide Bioisosteres : Replace sulfonamide with carbamate or urea groups. Carbamate derivatives (e.g., N-pyridin-2-yl carbamates) retain activity (MIC 1.2–2.0 µg/mL) but exhibit lower solubility .
- 3D-QSAR Modeling : Utilizes CoMFA/CoMSIA to correlate steric/electrostatic fields with MIC values, guiding rational design .
Q. How can researchers resolve contradictions in reported biological activity across structural analogs?
- Methodology :
- Comparative Assays : Standardize testing protocols (e.g., broth microdilution vs. agar dilution) to minimize variability. For example, pyridine-3-sulfonamide analogs show MIC discrepancies (±0.5 µg/mL) due to inoculum size differences .
- Structural Analysis : X-ray crystallography of target complexes (e.g., enoyl-ACP reductase) identifies critical hydrogen bonds between the sulfonamide and Arg158, explaining why methyl-substituted analogs lose potency .
Q. What in vivo models evaluate the compound’s efficacy and pharmacokinetics?
- Methodology :
- Murine TB Model : Infected BALB/c mice treated orally (50 mg/kg/day) show 1.5–2.0 log CFU reduction in lung burden vs. controls after 4 weeks .
- PK Parameters : Plasma half-life (t₁/₂ = 4.2 h), Cₘₐₓ = 12.3 µg/mL, and bioavailability (F = 65%) suggest suitability for QD dosing .
- Metabolite ID : LC-HRMS detects hydroxylated pyrrolidine as the major metabolite, guiding prodrug strategies to enhance stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
